Palmitoil alanina

Descripción general

Descripción

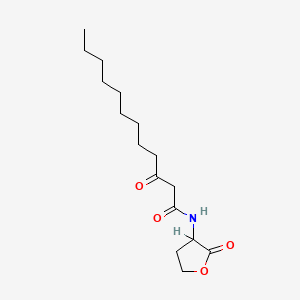

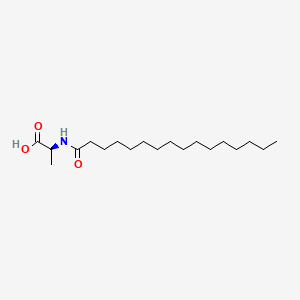

Palmitoyl alanine, also known as N-palmitoyl L-alanine, belongs to the class of compounds known as N-acylamides . It is a palmitic acid amide of alanine . It has been used in the development of organogels for sustained drug delivery .

Synthesis Analysis

The synthesis of N-palmitoyl L-alanine derived organogels has been reported . Twelve different organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance .Molecular Structure Analysis

The molecular formula of N-palmitoyl alanine is C19H37NO3 . Its exact mass is 327.277344 .Chemical Reactions Analysis

Palmitoylation is a widespread lipid modification in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of N-palmitoyl alanine include a density of 1.0±0.1 g/cm3, a boiling point of 498.4±28.0 °C at 760 mmHg, and a flash point of 255.2±24.0 °C . It also has a molar refractivity of 95.2±0.3 cm3, a polar surface area of 66 Å2, and a logP of 5.37 .Aplicaciones Científicas De Investigación

Formación de organogeles para aceites inyectables

Los derivados de la N-palmitoil L-alanina se han estudiado por su capacidad para formar organogeles en aceites inyectables. Estos organogeles se pueden utilizar como implantes parenterales para la administración de fármacos, ofreciendo una liberación controlada de medicamentos con el tiempo. Se ha evaluado el poder de gelificación de estos compuestos, mostrando que ciertos derivados pueden gelificar eficazmente a temperaturas de transición más altas, lo que los hace más adecuados para esta aplicación .

Sistemas de administración de fármacos

Se ha explorado el potencial de los derivados de la N-palmitoil L-alanina en los sistemas de administración de fármacos, particularmente para el tratamiento de la emesis. Los estudios han desarrollado y evaluado organogeles derivados de estos compuestos en términos de su morfología, propiedades térmicas y rendimiento in vivo. Las fórmulas seleccionadas son capaces de formar geles in situ tras la inyección subcutánea en ratas, lo que indica su biocompatibilidad y eficacia como medio de administración de fármacos .

Evaluación de la biocompatibilidad

La biocompatibilidad de los derivados de la N-palmitoil L-alanina es crucial para su aplicación en tratamientos médicos. Se han realizado exámenes histopatológicos durante un período para monitorizar la compatibilidad de estos compuestos cuando se utilizan como parte de geles o implantes in situ dentro de sistemas biológicos .

Mecanismo De Acción

Target of Action

Palmitoyl alanine, also known as (S)-2-Palmitamidopropanoic acid, is a type of lipid modification that specifically targets cysteine residues within many eukaryotic proteins . This process is known as protein S-palmitoylation . The primary targets of Palmitoyl alanine are the cysteine residues of these proteins .

Mode of Action

The interaction of Palmitoyl alanine with its targets involves the addition and removal of palmitate, a type of fatty acid . This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Biochemical Pathways

The biochemical pathways affected by Palmitoyl alanine involve a variety of biological processes. The attachment and removal of palmitate significantly regulate protein function . For instance, the localization of many immune molecules to the cellular membrane is required for the proper activation of innate and adaptive immune signaling . Palmitoylation plays a crucial role in partitioning immune signaling proteins to the membrane as well as to lipid rafts .

Pharmacokinetics

It is known that the process of protein s-palmitoylation, which palmitoyl alanine is involved in, is a reversible process . This suggests that the compound can be added and removed from proteins, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of Palmitoyl alanine’s action are significant. By altering the membrane affinity of substrate proteins, Palmitoyl alanine can change their subcellular localization, stability, and protein-protein interactions . This can significantly regulate protein function in a variety of biological processes .

Action Environment

The action, efficacy, and stability of Palmitoyl alanine can be influenced by various environmental factors. For instance, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases, such as sensory incompetence or over-response to pathogens . This suggests that the environment within the human body, including the presence of disease, can impact the action of Palmitoyl alanine.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Palmitoyl alanine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein palmitoylation, a process where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Cellular Effects

Palmitoyl alanine has significant effects on various types of cells and cellular processes. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .

Molecular Mechanism

The mechanism of action of Palmitoyl alanine involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .

Metabolic Pathways

Palmitoyl alanine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Palmitoyl alanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

(2S)-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBFOSKZAWRBJI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204807 | |

| Record name | Palmitoyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56255-31-3 | |

| Record name | Palmitoyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

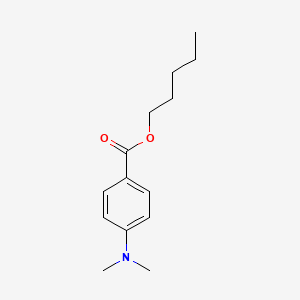

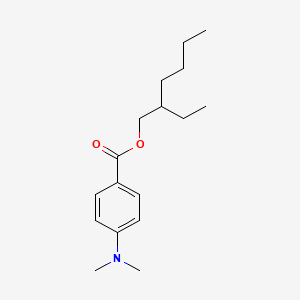

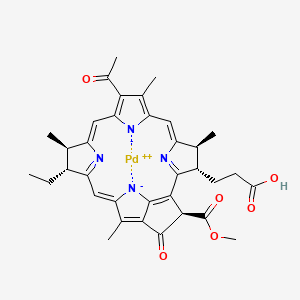

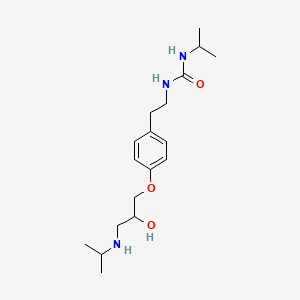

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.